REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.N([O-])=O.[Na+].[BrH:17]>O.[Cu]Br>[Br:17][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2 |f:1.2|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
1017 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
10.53 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
98 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper(I) bromide
|
Quantity
|
18.79 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 3°
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
warmed to rt
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with a mixture of Et2O/EtOAc (8:2, 3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark brown crude oil
|
Type
|
DISTILLATION
|
Details
|
The crude was purified by distillation (3 mm Hg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCCC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.415 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |